2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyano group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7-oxaspiro[3
Industrial Production Methods
While specific industrial production methods for 2-Cyano-7-oxaspiro[3This would include the use of cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[3.5]nonane-7-carboxylic acid: Similar spirocyclic structure but lacks the cyano group.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Contains a diaza group instead of the cyano group.
Uniqueness
2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups in a spirocyclic structure.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c11-7-10(8(12)13)5-9(6-10)1-3-14-4-2-9/h1-6H2,(H,12,13) |
InChI Key |
MZKRRLGUVDOBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)(C#N)C(=O)O |
Origin of Product |
United States |
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